Cajaninstilbene acid

Description

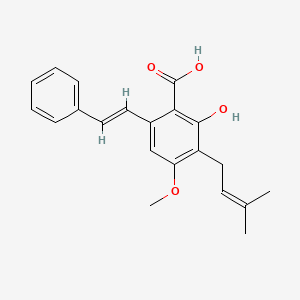

2-Hydroxy-4-methoxy-3-(3-methyl-2-butenyl)-6-(2-phenylethenyl)benzoic acid has been reported in Cajanus cajan with data available.

Properties

CAS No. |

87402-84-4 |

|---|---|

Molecular Formula |

C21H22O4 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

2-hydroxy-4-methoxy-3-(3-methylbut-2-enyl)-6-[(E)-2-phenylethenyl]benzoic acid |

InChI |

InChI=1S/C21H22O4/c1-14(2)9-12-17-18(25-3)13-16(19(20(17)22)21(23)24)11-10-15-7-5-4-6-8-15/h4-11,13,22H,12H2,1-3H3,(H,23,24)/b11-10+ |

InChI Key |

XPDYDSQPCFQSLH-ZHACJKMWSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)/C=C/C2=CC=CC=C2)OC)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C(=C1O)C(=O)O)C=CC2=CC=CC=C2)OC)C |

melting_point |

150 - 165 °C |

physical_description |

Solid |

Synonyms |

3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid cajanin stilbene acid cajaninstilbene acid |

Origin of Product |

United States |

Foundational & Exploratory

Cajaninstilbene Acid: A Technical Guide to Its Discovery, Isolation, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cajaninstilbene acid (CSA), a unique prenylated stilbene derivative isolated from the leaves of Cajanus cajan (L.) Millsp. (pigeon pea), has garnered significant scientific interest due to its diverse and potent pharmacological activities. First identified in the 1980s, CSA has demonstrated promising antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth overview of the discovery and isolation of CSA, detailed experimental protocols for its extraction and purification, and a summary of its key biological effects and underlying molecular mechanisms. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of this promising natural compound.

Discovery and Bio-synthesis

This compound (3-hydroxy-4-prenyl-5-methoxystilbene-2-carboxylic acid) was first isolated and identified from pigeon pea leaves.[1] While the complete biosynthetic pathway of CSA in Cajanus cajan is yet to be fully elucidated, it is understood to belong to the stilbenoid family, which are synthesized via the phenylpropanoid pathway.[2] Interestingly, endophytic fungi residing in the roots of pigeon pea, such as Fusarium oxysporum, have also been found to produce CSA, suggesting a potential for biotechnological production.[2][3][4] One study identified that the K4 strain of Fusarium oxysporum produced the highest yield of CSA at 1037.13 µg/L after five days of incubation.[3][4]

Isolation and Purification from Cajanus cajan

The extraction and purification of CSA from pigeon pea leaves are critical steps for its characterization and biological evaluation. Several methods have been developed to efficiently isolate this compound.

Extraction Methodologies

A comparative analysis of different extraction techniques reveals that modern methods like Microwave-Assisted Extraction (MAE) and Negative-Pressure Cavitation Extraction (NPCE) offer higher efficiency and yields compared to conventional methods.[5][6]

| Extraction Method | Key Parameters | Yield of CSA (mg/g) | Reference |

| Microwave-Assisted Extraction (MAE) | Sample diameter: ≤0.5 mm; Solvent: 80% ethanol; Liquid-to-solid ratio: 30:1 (mL/g); Temperature: 65°C; Cycles: 2 x 1 min | Not explicitly stated for CSA alone, but shown to be highly efficient for CSA and pinostrobin. | [5] |

| Negative-Pressure Cavitation Extraction (NPCE) | Pressure: -0.075 MPa; Temperature: 45°C; Particle size: 40 mesh; Solvent: 80% ethanol; Liquid-to-solid ratio: 30:1; Time: 30 min; Cycles: 4 | 5.675 ± 0.127 | [6] |

| Conventional Reflux Extraction | Solvent: 80% ethanol; Temperature: 80°C; Time: 1 hour | Not quantified, used for preparing crude extracts. | [7] |

Detailed Experimental Protocols

This protocol is based on the optimized conditions for the extraction of CSA and other bioactive compounds from pigeon pea leaves.[5]

-

Sample Preparation: Air-dry the leaves of Cajanus cajan and grind them to a particle size of ≤0.5 mm.

-

Extraction:

-

Place a known quantity of the powdered leaf material into the extraction vessel.

-

Add 80% ethanol as the extraction solvent at a liquid-to-solid ratio of 30:1 (mL/g).

-

Set the MAE parameters: temperature at 65°C.

-

Perform the extraction for two cycles, with each cycle lasting 1 minute.

-

-

Post-Extraction:

-

After extraction, filter the mixture to separate the extract from the solid residue.

-

Concentrate the extract under reduced pressure to remove the ethanol.

-

The resulting crude extract can be used for further purification.

-

This protocol outlines the steps for NPCE based on optimized parameters for CSA extraction.[6]

-

Sample Preparation: Prepare the Cajanus cajan leaves by drying and grinding them to a 40-mesh particle size.

-

Extraction:

-

Load the powdered leaf material into the NPCE apparatus.

-

Add 80% ethanol at a liquid-to-solid ratio of 30:1.

-

Set the extraction parameters: negative pressure of -0.075 MPa and a temperature of 45°C.

-

Conduct the extraction for 30 minutes over four cycles.

-

-

Post-Extraction:

-

Collect the extract and filter it to remove solid plant material.

-

Concentrate the filtrate using a rotary evaporator.

-

Purification by High-Performance Liquid Chromatography (HPLC)

The crude extract obtained from the above methods can be further purified using preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the concentrated crude extract in a suitable solvent (e.g., methanol).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm I.D.).

-

Mobile Phase: A gradient of methanol (Solvent A) and 0.1% formic acid in water (Solvent B).

-

Detection: Photodiode array (PDA) detector.

-

-

Fraction Collection: Collect the fractions corresponding to the retention time of CSA.

-

Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.

Biological Activities and Mechanisms of Action

CSA exhibits a broad spectrum of biological activities, making it a compound of significant therapeutic interest.

Anticancer Activity

CSA has demonstrated significant cytotoxic effects against various cancer cell lines, particularly estrogen receptor-positive (ERα-positive) breast cancer cells.[7][8]

| Cell Line | IC50 Value | Mechanism of Action | Reference |

| MCF-7 (ERα-positive breast cancer) | 61.25 ± 2.67 µM | Induces G2/M cell cycle arrest and apoptosis, downregulates ERα expression, modulates BRCA-related DNA damage response. | [7][8][9] |

| MDA-MB-231 (ERα-negative breast cancer) | 175.76 ± 19.59 µM | Lower cytotoxicity compared to ERα-positive cells. | [8] |

| MCF-7 Tamoxifen-Resistant (MTR-3) | 188.22 ± 38.58 µM | Cytotoxic, suggesting potential for overcoming tamoxifen resistance. | [8] |

| HeLa (Cervical cancer) | 39 to 80 µg/mL | Cytotoxic effects. | [8] |

| CaCo-2 (Colorectal cancer) | 32 to 80 µg/mL | Cytotoxic effects. | [8] |

-

Cell Seeding: Seed adherent cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of CSA for 24-72 hours. Include a solvent control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

IC50 Calculation: Calculate the drug concentration that inhibits cell growth by 50% compared to the control.[10]

CSA induces apoptosis in breast cancer cells through the mitochondrial pathway.[9][11] This involves the disruption of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c and the activation of caspases.[9][11][12]

References

- 1. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abcam.com [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antioxidant Activities of Extracts and Main Components of Pigeonpea [Cajanus cajan (L.) Millsp.] Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Cajaninstilbene Acid (CSA): A Technical Whitepaper on its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cajaninstilbene acid (CSA), a prominent stilbenoid isolated from the leaves of the pigeon pea (Cajanus cajan), has emerged as a promising natural compound with significant anti-tumorigenic properties.[1][2] Extensive preclinical research has elucidated its multi-faceted mechanism of action, demonstrating its ability to induce apoptosis, trigger cell cycle arrest, and inhibit critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This document provides an in-depth technical overview of the molecular mechanisms underpinning CSA's anticancer effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to guide further research and development.

Core Mechanisms of Anti-Cancer Action

CSA exerts its effects on cancer cells through a coordinated attack on multiple cellular processes. The primary mechanisms include the induction of programmed cell death (apoptosis), halting of the cell division cycle, and the modulation of key oncogenic signaling cascades.

Induction of Apoptosis via the Mitochondrial Pathway

CSA is a potent inducer of apoptosis, primarily acting through the intrinsic mitochondrial pathway, particularly in breast cancer cells.[1][3] This process is initiated by CSA-induced DNA damage, which subsequently triggers a cascade of molecular events.[3][4]

-

Modulation of Bcl-2 Family Proteins: CSA treatment leads to an upregulation of the pro-apoptotic protein Bax and a concurrent downregulation of the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio is a critical event that increases the permeability of the outer mitochondrial membrane.

-

Mitochondrial Membrane Potential (MMP) Collapse: The increased membrane permeability results in the breakdown of the mitochondrial membrane potential (ΔΨm).[3][4]

-

Cytochrome c Release and Caspase Activation: The loss of MMP facilitates the release of cytochrome c from the mitochondria into the cytosol.[5][6] In the cytoplasm, cytochrome c forms a complex with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[3][6] Activated caspase-3 is responsible for the cleavage of key cellular substrates, such as DNA fragmentation factor 45 (DFF-45/ICAD), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][6]

Cell Cycle Arrest at the G2/M Phase

A key mechanism of CSA's anti-proliferative effect is its ability to halt the cell cycle. In breast cancer cells, CSA induces a significant cell cycle arrest at the G2/M transition phase in a concentration-dependent manner (from 8.88 to 14.79 µM).[1][3][4] This arrest prevents cancer cells from proceeding into mitosis, thereby inhibiting their division and proliferation. The arrest is associated with CSA's impact on DNA damage response pathways involving BRCA1 and the upregulation of the tumor suppressor p21.[1]

Inhibition of Key Oncogenic Signaling Pathways

CSA and its derivatives modulate several signaling pathways that are crucial for inflammation and cancer progression.

-

NF-κB and MAPK Pathways: In inflammatory models, which are often linked to carcinogenesis, CSA has been shown to inhibit the activation of both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][8] It achieves this by decreasing the phosphorylation of key proteins such as IκBα and p65 in the NF-κB pathway, and ERK, JNK, and p38 in the MAPK pathway.[7] This inhibitory action is associated with an increase in the expression of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma).[7][8]

-

c-Myc Inhibition: The transcription factor c-Myc is a critical driver of cell proliferation and is often overexpressed in cancers.[1] CSA and its synthetic derivatives have been demonstrated to inhibit c-Myc activity in breast cancer cells, comparable to known c-Myc inhibitors.[9] Microarray analyses confirm that CSA treatment affects cellular functions related to the cell cycle and DNA damage, which are regulated by c-Myc.[9]

-

Antiestrogenic Activity (ERα Inhibition): CSA exhibits a pronounced cytotoxic effect specifically in estrogen receptor-alpha (ERα)-positive breast cancer cells (e.g., MCF-7) compared to ERα-negative cells.[1][10] Its structural similarity to estrogen allows it to bind to the same site on ERα as 17β-estradiol and tamoxifen, thereby acting as an antiestrogenic agent.[1][10] This mechanism involves the downregulation of ERα protein expression.[1] Notably, CSA also shows cytotoxicity against tamoxifen-resistant MCF-7 cells, suggesting its potential to overcome certain forms of hormone therapy resistance.[10][11]

Anti-Metastatic Effects

Emerging evidence suggests that extracts containing CSA can inhibit cancer cell metastasis. An ethanol extract from Cajanus cajan roots, rich in bioactive compounds including stilbenes, demonstrated anti-metastatic properties in oral squamous cell carcinoma. The extract dose-dependently inhibited the levels of Matrix Metalloproteinase-2 (MMP-2) and Vascular Endothelial Growth Factor-2 (VEGF-2), two key proteins involved in extracellular matrix degradation, invasion, and angiogenesis.[12] This led to a significant reduction in cancer cell invasion.[12]

Quantitative Data Summary

The anti-proliferative activity of CSA and its derivatives has been quantified across various cancer cell lines. The IC₅₀ value, representing the concentration required to inhibit 50% of cell growth, is a standard measure of cytotoxic potency.

Table 1: IC₅₀ Values of this compound (CSA) in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Notes | Reference |

| MCF-7 | Breast (ERα-positive) | 61.25 ± 2.67 | Highly sensitive | [1] |

| MCF-7 | Breast (ERα-positive) | 8.88 - 14.79 | Concentration range for G2/M arrest and apoptosis | [1][3] |

| MDA-MB-231 | Breast (ERα-negative) | 175.76 ± 19.59 | Significantly less sensitive than ERα-positive cells | [1] |

| MTR-3 | Breast (Tamoxifen-resistant) | 188.22 ± 38.58 | Demonstrates activity against resistant cells | [1] |

| Bel-7402 | Liver | 19.14 | Considered weak activity compared to positive control | [1] |

| Raji | Non-Hodgkin Lymphoma | ~18 | A derivative of CSA showed this activity | [1] |

Table 2: In Vivo Anti-Tumor Activity of CSA

| Animal Model | Cancer Type | Dosage | Tumor Inhibition Rate | Notes | Reference |

| Nude Mice Xenograft | MCF-7 Breast Cancer | 15 mg/kg | 43% | Stronger inhibitory effect than cyclophosphamide (20 mg/kg) | [1] |

| Nude Mice Xenograft | MCF-7 Breast Cancer | 30 mg/kg | 66% | Dose-dependent effect observed | [1] |

Key Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the mechanism of action of CSA.

Cell Viability Assay (XTT/MTT)

-

Objective: To determine the cytotoxic effect of CSA on cancer cells and calculate the IC₅₀ value.

-

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of CSA. Include a vehicle control (e.g., DMSO) and a positive control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add XTT (or MTT) reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm for XTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after CSA treatment.

-

Methodology:

-

Treatment: Culture cells in 6-well plates and treat with various concentrations of CSA for 24-48 hours.

-

Harvesting: Harvest cells by trypsinization, wash with ice-cold PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight to permeabilize the membranes.

-

Staining: Wash the fixed cells and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes.

-

Acquisition: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in each phase.

-

Western Blotting for Protein Expression

-

Objective: To detect and quantify changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, Caspase-3, p-ERK) following CSA treatment.

-

Methodology:

-

Protein Extraction: Treat cells with CSA, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel based on molecular weight.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to normalize the results.

-

Conclusion and Future Directions

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to simultaneously induce apoptosis, cause G2/M cell cycle arrest, and inhibit critical oncogenic pathways like NF-κB, MAPK, and ERα signaling provides a strong rationale for its development as a therapeutic candidate. Furthermore, its activity in tamoxifen-resistant models highlights a potential role in overcoming acquired drug resistance in breast cancer.

While no clinical trials involving CSA are currently listed, the robust preclinical data warrants further investigation.[13][14][15][16] Future research should focus on optimizing CSA derivatives to enhance potency and bioavailability, conducting comprehensive in vivo studies in a wider range of cancer models, and elucidating its effects on the tumor microenvironment and immune response. These efforts will be crucial in translating the promising preclinical findings of this compound into effective clinical applications for cancer therapy.

References

- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cell cycle arrest and induction of apoptosis by cajanin stilbene acid from Cajanus cajan in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthetic cajanin stilbene acid derivatives inhibit c-MYC in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. sciencealert.com [sciencealert.com]

- 14. mayo.edu [mayo.edu]

- 15. Clinical Trials | Jazz Pharmaceuticals [jazzpharma.com]

- 16. Trials in Development | Canadian Cancer Trials Group [ctg.queensu.ca]

A Comprehensive Technical Guide to the Biological Activities of Cajaninstilbene Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cajaninstilbene acid (CSA), a prominent stilbene compound isolated from the leaves of the pigeon pea (Cajanus cajan (L.) Millsp.), has garnered significant scientific interest since its discovery.[1][2] This traditional medicinal plant has a long history of use in folk medicine, and modern research is progressively validating its therapeutic potential.[1][3] CSA and its synthetic derivatives possess a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, neuroprotective, and antibacterial effects.[1][2] The unique chemical structure of CSA, featuring hydroxyl, carboxyl, stilbene, and methoxy groups, contributes to its diverse biological functions.[1] This technical guide provides an in-depth overview of the biological activities of CSA and its derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development.

Anticancer Activities

CSA and its derivatives have demonstrated significant potential as broad-spectrum anticancer agents, with particularly notable activity against lymphoma and breast cancer cells.[1][4] The primary mechanisms involve targeting hormone receptors, inhibiting key oncogenic transcription factors, and inducing cell cycle arrest and apoptosis.

Quantitative Data on Anticancer Activity

The cytotoxic effects of CSA and its derivatives have been quantified against various cancer cell lines. The data below summarizes key findings, primarily using IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.

| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | IC50 | 61.25 ± 2.67 | [4] |

| MDA-MB-231 (ERα-negative breast cancer) | IC50 | 175.76 ± 19.59 | [4] | |

| Bel-7402 (Human liver cancer) | IC50 | 19.14 | [1] | |

| MCF-7 (c-Myc inhibition) | EC50 | 15.48 ± 6.84 | [4] | |

| CSA Derivative 6 | MCF-7 (Breast cancer) | IC50 | 2.96 ± 0.12 | [4] |

| Longistylin A (Natural CSA Derivative) | Bel-7402 (Human liver cancer) | IC50 | 24.65 | [1] |

| MCF-7, COR-L23, C32, HepG2, etc. | IC50 | 2.4 - 20.04 | [1] | |

| Longistylin C (Natural CSA Derivative) | MCF-7, COR-L23, C32, HepG2, etc. | IC50 | 5.8 - 18.3 | [1] |

In vivo, CSA demonstrated stronger inhibitory effects on MCF-7 xenografts in nude mice than the standard chemotherapeutic agent cyclophosphamide, with tumor inhibition rates of 43% and 66% at dosages of 15 and 30 mg/kg, respectively.[4]

Mechanisms of Anticancer Action

The anticancer effects of CSA are multifaceted:

-

Antiestrogenic Activity : CSA shows structural similarities to estrogen and acts as an antiestrogenic agent. It binds to and inhibits Estrogen Receptor-α (ERα), making it particularly effective against ERα-positive breast cancers like MCF-7 cells.[4][5] This activity is comparable to that of tamoxifen, a standard antiestrogen therapy.[4]

-

Cell Cycle Arrest and Apoptosis : In breast cancer cells, CSA induces G2/M phase cell cycle arrest.[4][6] This is accompanied by an increase in mitochondrial depolarization, activation of caspase-3, a decrease in the anti-apoptotic protein Bcl-2, and an increase in the pro-apoptotic protein Bax.[4]

-

Modulation of Oncogenic Pathways : CSA and its derivatives can effectively inhibit the c-Myc oncogenic transcription factor.[4] Furthermore, combination treatment with tamoxifen synergistically enhances cytotoxicity and upregulates the p53 tumor suppressor protein.[4]

Signaling Pathway Visualization

Caption: Anticancer mechanisms of this compound (CSA).

Experimental Protocol: Cell Viability (MTT) Assay

-

Objective : To determine the cytotoxicity (IC50) of CSA derivatives on a cancer cell line (e.g., MCF-7).

-

Materials : MCF-7 cells, DMEM media with 10% FBS, 96-well plates, CSA derivatives, DMSO (vehicle control), MTT solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Method :

-

Cell Seeding : Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment : Prepare serial dilutions of CSA derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds or vehicle control (DMSO).

-

Incubation : Incubate the plates for 48-72 hours.

-

MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Solubilization : Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis : Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activities

CSA and its derivatives exhibit potent anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[7][8]

Quantitative Data on Anti-inflammatory Activity

Studies in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) have demonstrated the ability of CSA and its derivatives to inhibit the production of inflammatory markers.

| Compound | Model | Inhibited Mediator | Activity/Concentration | Reference |

| CSA | LPS-stimulated macrophages | Nitric Oxide (NO) | Strong Inhibition | [7] |

| LPS-stimulated macrophages | TNF-α | Strong Inhibition | [7] | |

| LPS-stimulated macrophages | IL-6 | Strong Inhibition | [7] | |

| Derivative 5c | LPS-stimulated macrophages | Nitric Oxide (NO) | Strong Inhibition | [7] |

| LPS-stimulated macrophages | TNF-α | Strong Inhibition | [7] | |

| LPS-stimulated macrophages | IL-6 | Strong Inhibition | [7] |

In an in vivo zebrafish larvae model, CSA and its derivative 5c significantly inhibited the migration of neutrophils and macrophages to injury sites, confirming their anti-inflammatory action.[7]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory activity of CSA is primarily associated with the inhibition of two major pro-inflammatory signaling pathways:

-

NF-κB Pathway : CSA treatment significantly inhibits the phosphorylation of proteins involved in the Nuclear Factor kappa B (NF-κB) pathway, such as p65 and IκBα.[7][9] This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes.

-

MAPK Pathway : CSA also suppresses the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38.[7][9]

-

PPARγ Modulation : The mechanism appears to be partly dependent on Peroxisome Proliferator-Activated Receptor gamma (PPARγ). CSA resists the LPS-induced decrease in PPARγ expression, which in turn negatively regulates the NF-κB and MAPK pathways.[7][8]

Signaling Pathway Visualization

Caption: Anti-inflammatory signaling cascade modulated by CSA.

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Objective : To measure the effect of CSA on NO production in LPS-stimulated macrophages.

-

Materials : RAW 264.7 cells, DMEM media, 96-well plates, LPS (from E. coli), CSA, Griess Reagent.

-

Method :

-

Cell Seeding : Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment : Treat the cells with various concentrations of CSA for 1-2 hours.

-

Stimulation : Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite Measurement : Collect 50 µL of the cell culture supernatant. Add 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Incubation and Reading : Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

-

Data Analysis : Create a standard curve using sodium nitrite. Quantify the concentration of nitrite in the samples, which reflects the amount of NO produced.

Antioxidant and Neuroprotective Activities

CSA is a potent antioxidant, exhibiting stronger radical scavenging properties than the well-known stilbene, resveratrol.[3][10] This antioxidant capacity is central to its neuroprotective effects.

Quantitative Data on Antioxidant Activity

CSA's antioxidant potential has been evaluated through various chemical assays, with results often presented as IC50 values.

| Assay | IC50 of CSA (µM) | Reference |

| Superoxide Radical Scavenging | 19.03 | [3][10][11] |

| Hydroxyl Radical Scavenging | 6.36 | [3][10][11] |

| Nitric Oxide Scavenging | 39.65 | [3][10][11] |

| Lipid Peroxidation Inhibition | 20.58 | [3][10][11] |

| Xanthine Oxidase (XOD) Inhibition | 3.62 | [3][10][11] |

CSA also provides significant protection against oxidative DNA damage.[3][10]

Mechanisms of Neuroprotection

CSA exerts neuroprotection through several interconnected mechanisms:

-

AMPK/Nrf2 Pathway Activation : In models of cerebral ischemia-reperfusion, CSA activates the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][4][12] Activation of AMPK leads to the phosphorylation and activation of Nrf2, which then promotes the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) and NQO1.[1][12] This reduces oxidative stress and mitochondrial dysfunction.[12]

-

Modulation of Akt/mTOR Pathway : In models of depression, CSA has been shown to activate the Akt/mTOR signaling pathway, which is crucial for neuronal survival and synaptic plasticity.[4][13] It also promotes the expression of Brain-Derived Neurotrophic Factor (BDNF).[13]

-

Anti-neuroinflammation : In models of Alzheimer's disease, CSA attenuates cognitive impairment by stimulating the clearance of amyloid-β (Aβ) oligomers and inhibiting the activation of microglia and astrocytes in the hippocampus.[14][15] It also inhibits the excessive expression of GluN2B-containing NMDARs.[14][15]

Signaling Pathway Visualization

Caption: Neuroprotective AMPK/Nrf2 signaling pathway activated by CSA.

Experimental Protocol: Neuroprotection in an in vitro Ischemia Model

-

Objective : To evaluate the protective effect of CSA against neuronal cell death induced by oxygen-glucose deprivation/reperfusion (OGD/R).

-

Materials : SH-SY5Y human neuroblastoma cells, glucose-free DMEM, OGD incubation chamber (95% N2, 5% CO2), CSA.

-

Method :

-

Cell Culture : Culture SH-SY5Y cells under normal conditions (DMEM with glucose, 37°C, 5% CO2).

-

OGD Induction : Wash cells and replace the medium with glucose-free DMEM. Place the culture plates in the OGD chamber for a specified period (e.g., 4-6 hours) to simulate ischemia.

-

Reperfusion : Remove plates from the chamber, replace the medium with normal glucose-containing DMEM, and add different concentrations of CSA. Return the plates to a normal incubator for 24 hours to simulate reperfusion.

-

Viability Assessment : Assess cell viability using the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

-

-

Data Analysis : Compare the viability of CSA-treated cells to the OGD/R control group to determine the neuroprotective effect.

Antibacterial Activities

CSA and its derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria, including challenging multidrug-resistant (MDR) strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][16]

Quantitative Data on Antibacterial Activity

The efficacy of synthetic CSA derivatives has been evaluated by determining their Minimum Inhibitory Concentration (MIC).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 5b | MRSA | Potent Activity | [16] |

| Derivative 5c | MRSA | Potent Activity | [16] |

| Derivative 5j | MRSA | Potent Activity | [16] |

| Derivative 5k | MRSA | Potent Activity | [16] |

| SFE-CO2 Extract (Mainly CSA) | S. aureus | MIC: 2.5 - 20 mg/mL | [1] |

Several synthetic derivatives exhibited better antibacterial activity than the positive control compounds, with low associated cytotoxicity in MTT assays.[16]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Objective : To determine the lowest concentration of a CSA derivative that inhibits the visible growth of a bacterium.

-

Materials : Bacterial strain (e.g., MRSA), Mueller-Hinton Broth (MHB), 96-well microtiter plates, CSA derivatives, positive control antibiotic (e.g., vancomycin), negative control (broth only), bacterial inoculum standardized to 0.5 McFarland.

-

Method :

-

Compound Dilution : Prepare two-fold serial dilutions of the CSA derivatives in MHB directly in the 96-well plate.

-

Inoculation : Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Reading : Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

-

-

Data Analysis : The result is reported as the MIC value in µg/mL or µM.

Conclusion

This compound and its derivatives represent a highly promising class of natural product-based compounds with a remarkable range of biological activities. The extensive research summarized in this guide highlights their potential as lead compounds for the development of new therapeutics to treat cancer, inflammation, neurodegenerative diseases, and bacterial infections. The well-defined mechanisms of action, particularly the modulation of key signaling pathways such as NF-κB, MAPK, and AMPK/Nrf2, provide a solid foundation for targeted drug design and optimization. Further investigation into the structure-activity relationships, bioavailability, and in vivo efficacy of novel CSA derivatives is warranted to translate these potent biological activities into clinical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro antioxidant properties, DNA damage protective activity, and xanthine oxidase inhibitory effect of this compound, a stilbene compound derived from pigeon pea [Cajanus cajan (L.) Millsp.] leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidepressant-like effects of this compound and its related mechanisms in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1-42 Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel this compound derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Cajaninstilbene Acid: A Technical Guide to its Neuroprotective and Cognitive Enhancing Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract: Cajaninstilbene acid (CSA), a unique stilbenoid compound isolated from the leaves of Cajanus cajan (pigeon pea), is emerging as a potent neuroprotective agent with significant potential for cognitive enhancement. Preclinical studies have demonstrated its efficacy in various models of neurodegeneration, including those mimicking Alzheimer's disease and ischemic stroke. This technical guide provides an in-depth overview of the mechanisms of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers and drug development professionals exploring CSA as a therapeutic candidate for neurological disorders.

Core Mechanisms of Action

CSA exerts its neuroprotective and cognitive-enhancing effects through a multi-targeted approach, primarily involving the attenuation of amyloid-beta (Aβ) induced pathology, activation of pro-survival signaling, and potent anti-inflammatory and antioxidant activities.

Attenuation of Amyloid-β Induced Neuropathology

In models of Alzheimer's disease, CSA directly counteracts the neurotoxic cascade initiated by Aβ oligomers.[1] Intragastric administration of CSA has been shown to stimulate the clearance of Aβ in the hippocampus. This action is complemented by its ability to prevent the associated neuroinflammation, specifically by inhibiting the activation of microglia and the reactivity of astrocytes, key cellular players in the inflammatory response to Aβ plaques.[1][2]

Modulation of Neurotransmitter Homeostasis and NMDAR Signaling

A critical aspect of Aβ pathology is excitotoxicity, driven by an imbalance in neurotransmitters. Aβ oligomers can lead to elevated levels of the excitatory neurotransmitter glutamate (Glu) and reduced levels of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] CSA helps restore this balance, significantly decreasing high glutamate levels and increasing low GABA levels in the hippocampus.[2]

Furthermore, CSA modulates the N-methyl-D-aspartate receptor (NMDAR), a key glutamate receptor implicated in excitotoxicity. It specifically inhibits the excessive expression of the GluN2B-containing NMDAR subunit, which is linked to Aβ-induced neuronal damage.[1][2]

Activation of Pro-Survival and Antioxidant Signaling Pathways

CSA's neuroprotective effects are strongly linked to its ability to activate critical intracellular signaling pathways.

-

PKA/CREB/BDNF/TrkB Pathway: By inhibiting excessive GluN2B-NMDAR activity, CSA upregulates the downstream cAMP-dependent protein kinase (PKA), cAMP response element-binding protein (CREB), brain-derived neurotrophic factor (BDNF), and tropomyosin receptor kinase B (TrkB) signaling cascade.[1][2][3] This pathway is fundamental for neuronal survival, synaptic plasticity, and long-term memory.[2]

-

AMPK/Nrf2 Pathway: In the context of cerebral ischemia-reperfusion injury, CSA provides significant neuroprotection by activating the AMP-activated protein kinase (AMPK)/Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Activation of Nrf2, a master regulator of the antioxidant response, leads to the expression of protective enzymes that reduce oxidative stress and mitigate mitochondrial dysfunction.[4][6]

Anti-Inflammatory Effects

CSA demonstrates robust anti-inflammatory properties by inhibiting key inflammatory signaling cascades. It has been shown to suppress the activation of the nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in response to inflammatory stimuli.[7][8] This inhibition reduces the production of pro-inflammatory mediators, thereby protecting neural tissue from inflammatory damage.

Quantitative Efficacy Data: A Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy of CSA in an Aβ₁₋₄₂ Oligomer-Induced Mouse Model of Cognitive Impairment

| Parameter | Model Group (Aβ₁₋₄₂) | CSA Treatment (15 mg/kg) | CSA Treatment (30 mg/kg) | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Working Memory (Acquisition Escape Latency) | Decreased (P=0.060) | Significantly Reversed (P=0.034) | Significantly Reversed (P=0.011) | CSA enhances memory acquisition. | [2][3] |

| Working Memory (Retrieval Trial Latency) | Significantly Decreased (P=0.018) | Significantly Reversed (P=0.022) | Significantly Reversed (P=0.007) | CSA enhances memory retrieval. | [2][3] |

| Hippocampal Glutamate (Glu) Levels | Significantly Increased (P=0.035) | Significantly Decreased (P=0.035) | Not specified | CSA normalizes excitotoxicity. | [2] |

| Hippocampal GABA Levels | Significantly Decreased (P=0.049) | Not specified | Significantly Increased (P=0.037) | CSA restores inhibitory tone. |[2] |

Table 2: In Vivo Neuroprotective Effects of CSA in a Rat Model of Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

| Parameter | Model Group (MCAO/R) | CSA Treatment (2.5 mg/kg) | CSA Treatment (5 mg/kg) | Outcome | Citation(s) |

|---|---|---|---|---|---|

| Infarct Volume | N/A | Significantly Decreased | Significantly Decreased | CSA reduces ischemic brain damage. | [4] |

| Neurological Deficits | N/A | Significantly Decreased | Significantly Decreased | CSA improves functional recovery. | [4] |

| AMPK Phosphorylation | N/A | Enhanced | Enhanced | CSA activates the AMPK pathway. | [4] |

| Nrf2 Activation | N/A | Enhanced | Enhanced | CSA promotes antioxidant defense. |[4] |

Table 3: In Vitro Neuroprotective Effects of CSA

| Cell Line | Insult | CSA Concentration | Effect | Mechanism | Citation(s) |

|---|---|---|---|---|---|

| SH-SY5Y | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Not specified | Reduced Cell Death | Antioxidant Activity | [4] |

| SH-SY5Y | tert-butyl hydroperoxide (t-BHP) | Not specified | Reduced Cell Death | Decreased Oxidative Stress | [4] |

| SH-SY5Y | Oxidative Stress | 0.1–1 µM | Reduced ROS & MDA, Increased SOD | Antioxidant Activity | [5][9] |

| PC12 | Corticosterone (CORT) | 8 µM | Reduced ROS & MDA, Restored SOD & CAT | Alleviation of ER Stress |[5][6] |

Visualizations: Signaling Pathways and Experimental Workflows

Caption: CSA counteracts Aβ toxicity by inhibiting gliosis and upregulating the PKA/CREB/BDNF pathway.

Caption: CSA activates the AMPK/Nrf2 antioxidant pathway to mitigate ischemia-reperfusion injury.

Caption: CSA exerts anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

Caption: Workflow for evaluating CSA's efficacy in the Aβ oligomer-induced cognitive impairment model.

Key Experimental Methodologies

Animal Model: Aβ₁₋₄₂ Oligomer-Induced Cognitive Impairment

This model is designed to replicate the early stages of Alzheimer's disease pathology.[2]

-

Aβ₁₋₄₂ Oligomer Preparation: Synthetic Aβ₁₋₄₂ peptide is dissolved in dimethyl sulfoxide (DMSO) to a concentration of 5 mM. This stock is then diluted into phosphate-buffered saline (PBS) to 100 µM and incubated at 4°C for 16 hours to facilitate oligomer formation. The preparation is centrifuged at 14,000 x g for 10 minutes at 4°C, and the supernatant containing the soluble oligomers is used for injections.[1]

-

Stereotactic Surgery: Mice are anesthetized and placed in a stereotaxic frame. Bilateral injections of Aβ₁₋₄₂ oligomers (typically 100 pmol in 2 µL) are made into the hippocampal CA1 region. Sham-operated animals receive vehicle injections.[1][10]

-

CSA Administration: Following a recovery period, CSA is administered daily via intragastric gavage at doses ranging from 7.5 to 30 mg/kg.

Animal Model: Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R)

This model is a standard for inducing focal cerebral ischemia, mimicking stroke.[4]

-

Surgical Procedure: An intraluminal suture is used to occlude the middle cerebral artery (MCA) for a defined period (e.g., 2 hours). Reperfusion is initiated by withdrawing the suture.

-

CSA Administration: CSA (e.g., 2.5 and 5 mg/kg) is administered intraperitoneally at the onset of reperfusion.[4]

-

Outcome Assessment: Neurological deficits are scored, and infarct volume is measured using methods like TTC staining at the study endpoint (e.g., 24 hours post-MCAO).[4]

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is used to assess spatial learning and memory.[2]

-

Acquisition Phase: Mice are trained over several days to find a hidden platform in a circular pool of opaque water, using distal visual cues for navigation. Escape latency (time to find the platform) is recorded.

-

Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Working Memory: A working memory or retrieval trial can be performed where the platform location is changed daily.[3]

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins.

-

Sample Preparation: Hippocampal or cortical tissue is homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-CREB, BDNF, TrkB, GluN2B, p-AMPK, Nrf2) overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified by densitometry, normalizing to a loading control like GAPDH or β-actin.[1][4]

Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of proteins within brain tissue sections.

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are dissected, post-fixed, and cryoprotected before being sectioned on a cryostat or processed for paraffin embedding.[1][11]

-

Staining: Brain sections are subjected to antigen retrieval, then blocked and incubated with primary antibodies (e.g., against Iba1 for microglia, GFAP for astrocytes, or 6E10 for Aβ). Following incubation with a fluorescently-labeled secondary antibody, sections are counterstained with DAPI to label cell nuclei.

-

Imaging and Analysis: Stained sections are imaged using a fluorescence or confocal microscope. The intensity of staining or the number of positive cells is quantified in specific brain regions like the hippocampus.[1]

Conclusion and Future Directions

This compound has demonstrated significant therapeutic potential in robust preclinical models of neurodegeneration and cognitive decline. Its multifaceted mechanism of action—targeting Aβ clearance, neurotransmitter balance, neuroinflammation, oxidative stress, and critical pro-survival pathways—makes it a highly attractive candidate for further development.

Future research should focus on comprehensive pharmacokinetic and toxicological profiling to establish a clear safety window. Investigating its efficacy in transgenic models of Alzheimer's disease that more closely mimic the chronic progression of the human condition is a critical next step. Furthermore, exploring its potential in other neurodegenerative disorders characterized by neuroinflammation and oxidative stress, such as Parkinson's disease or amyotrophic lateral sclerosis, is warranted. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into a viable therapy for patients suffering from these devastating neurological conditions.[12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1–42 Oligomers [frontiersin.org]

- 4. Neuroprotective effect of this compound against cerebral ischemia and reperfusion damages by activating AMPK/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lirias.kuleuven.be [lirias.kuleuven.be]

- 10. This compound Ameliorates Cognitive Impairment Induced by Intrahippocampal Injection of Amyloid-β1-42 Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Improving cognitive impairment through chronic consumption of natural compounds/extracts: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nutrition-Based Approaches in Clinical Trials Targeting Cognitive Function: Highlights of the CTAD 2020 - PMC [pmc.ncbi.nlm.nih.gov]

Cajaninstilbene Acid: A Potent Anti-inflammatory Agent Targeting the NF-κB Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cajaninstilbene acid (CSA), a natural stilbenoid compound isolated from pigeon pea leaves (Cajanus cajan), has emerged as a promising therapeutic candidate due to its potent anti-inflammatory properties. Extensive research has demonstrated that CSA exerts its effects primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This technical guide provides a comprehensive overview of the anti-inflammatory effects of CSA, with a focus on its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key pathways and workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the field of inflammation.

Introduction to this compound and the NF-κB Pathway

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. The NF-κB signaling pathway plays a central role in orchestrating the inflammatory response by controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation event targets IκB for ubiquitination and subsequent proteasomal degradation, leading to the release and nuclear translocation of NF-κB. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, thereby inducing their transcription and initiating the inflammatory cascade.

This compound has been shown to effectively suppress inflammatory responses by intervening in this pathway. Studies have demonstrated that CSA can inhibit the production of key inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6), in various in vitro and in vivo models of inflammation.[1]

Quantitative Data on the Anti-inflammatory Effects of this compound

The anti-inflammatory efficacy of CSA has been quantified in numerous studies, primarily using LPS-stimulated RAW 264.7 murine macrophage cells as an in vitro model of inflammation. The following tables summarize the key quantitative findings from this research.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Inflammatory Mediator | CSA Concentration (µM) | Inhibition | Reference |

| Nitric Oxide (NO) | 20 | Significant Inhibition | [1] |

| Tumor Necrosis Factor-alpha (TNF-α) | 20 | Significant Inhibition | [1] |

| Interleukin-6 (IL-6) | 20 | Significant Inhibition | [1] |

Table 2: Effects of this compound on NF-κB Pathway Proteins in LPS-Stimulated RAW 264.7 Macrophages

| Protein | CSA Concentration (µM) | Effect | Reference |

| Phospho-IκBα (p-IκBα) | 20 | Significantly Decreased | [1] |

| Phospho-p65 (p-p65) | 20 | Significantly Decreased | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to investigate the anti-inflammatory effects of CSA.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of CSA for a specified time (e.g., 1-2 hours) before stimulation with an inflammatory agent, typically lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

-

Reagents:

-

Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

-

Sodium Nitrite Standard Solution (for standard curve).

-

-

Procedure:

-

Collect 100 µL of cell culture supernatant from each well of a 96-well plate.

-

Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.

-

Pro-inflammatory Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

-

Reagents:

-

Commercially available ELISA kits for mouse TNF-α and IL-6.

-

Wash Buffer (e.g., PBS with 0.05% Tween 20).

-

Stop Solution (e.g., 1 M H₂SO₄).

-

-

Procedure:

-

Coat a 96-well plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.

-

Wash the plate multiple times with Wash Buffer.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add 100 µL of cell culture supernatant and standards to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody conjugated to an enzyme (e.g., HRP) and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add the substrate solution (e.g., TMB) and incubate until a color develops.

-

Stop the reaction with the Stop Solution.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentration based on the standard curve.

-

Western Blotting for NF-κB Pathway Proteins

This technique is used to detect and quantify the levels of total and phosphorylated proteins in the NF-κB pathway.

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify the band intensities using densitometry software.

-

Immunofluorescence for p65 Nuclear Translocation

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

-

Procedure:

-

Grow cells on glass coverslips in a 24-well plate.

-

Treat the cells with CSA and/or LPS as described above.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBST for 30 minutes.

-

Incubate with a primary antibody against p65 overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. Mechanism of action of this compound on the NF-κB signaling pathway.

Figure 2. General experimental workflow for investigating CSA's anti-inflammatory effects.

Figure 3. Logical relationship between CSA treatment and the inflammatory response.

Conclusion

This compound demonstrates significant anti-inflammatory potential by effectively targeting the NF-κB signaling pathway. The quantitative data and mechanistic studies summarized in this guide highlight its ability to suppress the production of key pro-inflammatory mediators. The provided experimental protocols offer a practical framework for researchers to further investigate the therapeutic applications of CSA. The visualized pathways and workflows serve to clarify the complex biological processes involved and the experimental strategies used to study them. As research in this area continues, CSA holds promise as a lead compound for the development of novel anti-inflammatory therapies.

References

Cajaninstilbene Acid: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cajaninstilbene acid (CSA), a stilbenoid isolated from the leaves of the pigeon pea (Cajanus cajan), has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of CSA and its derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug development. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways, this document aims to serve as a core resource for advancing the therapeutic potential of this promising natural compound.

Core Biological Activities and Quantitative SAR Data

CSA and its synthetic and natural derivatives have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antioxidant, and antibacterial activities.[1][3] The structural modifications of the parent CSA molecule have led to the identification of analogs with enhanced potency and selectivity.

Anticancer Activity

The antitumor effects of CSA and its derivatives have been extensively studied across various cancer cell lines. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways involved in cancer progression.[2][4]

Table 1: Anticancer Activity of this compound and Its Derivatives

| Compound | Cell Line | Activity (IC₅₀/EC₅₀ in µM) | Reference |

| This compound (CSA) | MCF-7 (ERα-positive breast cancer) | 61.25 ± 2.67 | [2] |

| MDA-MB-231 (ERα-negative breast cancer) | 175.76 ± 19.59 | [2] | |

| MCF-7 (c-Myc inhibition) | 15.48 ± 6.84 (EC₅₀) | [2] | |

| Derivative 11 (8) | HT29 (Colon cancer) | 56.07 | [2] |

| MCF-7 (Breast cancer) | 115.85 | [2] | |

| PA-1 (Ovarian teratoma) | 26.80 | [2] | |

| CSA 6 (6) | MCF-7 (Breast cancer) | 2.96 ± 0.12 | [2] |

| Longistylin A (2) | MCF-7, COR-L23, C32, HepG2, 16HBE4o, AR42J-B13 | 2.4–20.04 | [1] |

| Longistylin C (3) | MCF-7, COR-L23, C32, HepG2, 16HBE4o, AR42J-B13 | 5.8–18.3 | [1] |

Note: The numbering of derivatives (e.g., 11 (8), CSA 6 (6)) corresponds to the designations in the cited literature.

The data clearly indicates that CSA is more potent against ERα-positive breast cancer cells, suggesting a mechanism involving the estrogen receptor.[2][5] Notably, the synthetic derivative 11 (8), which features an additional hydroxyl group, shows enhanced activity against PA-1 cells compared to both resveratrol and tamoxifen.[2]

Anti-inflammatory Activity

CSA and its derivatives exhibit significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6][7]

Table 2: Anti-inflammatory Activity of this compound and Its Derivatives

| Compound | Assay | Concentration | Inhibition/Effect | Reference |

| This compound (CSA) | NO production in LPS-stimulated RAW 264.7 cells | 20 µM | Significant inhibition | [6] |

| TNF-α and IL-6 release in LPS-stimulated RAW 264.7 cells | 20 µM | Strong inhibition | [6] | |

| Derivative 5c | NO production in LPS-stimulated RAW 264.7 cells | 20 µM | Significant inhibition | [6] |

| TNF-α and IL-6 release in LPS-stimulated RAW 264.7 cells | 20 µM | Strong inhibition | [6] |

The anti-inflammatory mechanism is linked to the inhibition of the NF-κB and MAPK signaling pathways.[6][7]

Antibacterial Activity

CSA and its natural derivatives, Longistylin A and C, have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 3: Antibacterial Activity of this compound and Its Derivatives

| Compound | Bacteria | MIC (µg/mL) | MBC (µg/mL) | Reference |

| This compound (CSA) | S. aureus and MRSA | 6.25 | 6.25 - 12.5 | [1] |

| Longistylin A (2) | S. aureus and MRSA | 1.56 | 1.56 | [1] |

| Vancomycin (Positive Control) | S. aureus and MRSA | 0.78 - 1.56 | 1.56 - 3.12 | [1] |

Longistylin A, a natural derivative of CSA, exhibits the most potent antibacterial activity, with MIC and MBC values comparable to the clinical antibiotic vancomycin.[1]

Antioxidant Activity

CSA has been shown to possess strong antioxidant properties, effectively scavenging free radicals.

Table 4: Antioxidant Activity of this compound

| Assay | IC₅₀ (µg/mL) | Reference |

| DPPH radical scavenging | 302.12 | [8] |

| Beta-carotene-linoleic acid test | 321.53 | [8] |

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound are mediated through its interaction with multiple cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of more potent and specific derivatives.

Anticancer Signaling Pathways

In cancer cells, CSA and its derivatives have been shown to modulate several critical pathways that regulate cell proliferation, survival, and apoptosis.

Caption: Major signaling pathways modulated by CSA in cancer cells.

CSA has been shown to inhibit the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways, which are often dysregulated in cancer.[9] Furthermore, CSA can directly bind to and inhibit estrogen receptor-alpha (ERα), making it a promising candidate for ERα-positive breast cancers.[2][5] These interactions lead to the induction of apoptosis and cell cycle arrest at the G2/M phase.[2][4]

Anti-inflammatory Signaling Cascade

The anti-inflammatory effects of CSA are primarily mediated by the suppression of the NF-κB and MAPK pathways in macrophages.

Caption: Inhibition of NF-κB and MAPK pathways by CSA.

Upon stimulation by lipopolysaccharide (LPS), CSA inhibits the phosphorylation of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) pathways, leading to a reduction in the production of pro-inflammatory mediators.[6][7]

Neuroprotective Mechanism via Nrf2 Activation

CSA has also been shown to exert neuroprotective effects, in part through the activation of the Nrf2 antioxidant response pathway.

Caption: CSA-mediated neuroprotection through the AMPK/Nrf2 pathway.

CSA promotes the phosphorylation of AMPK, which in turn activates the Nrf2 pathway.[1] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby reducing reactive oxygen species (ROS) and malondialdehyde (MDA) levels and protecting neuronal cells from oxidative stress.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. Below are summaries of key experimental protocols employed in the study of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of CSA and its derivatives on cancer cell lines.

-

Cell Seeding: Cancer cells (e.g., MCF-7, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of CSA or its derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of NO, a key inflammatory mediator, by macrophages.

-

Cell Culture and Stimulation: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and pre-treated with various concentrations of CSA or its derivatives for 1-2 hours.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce NO production and incubated for 24 hours.

-

Sample Collection: The cell culture supernatant is collected.

-

Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10-15 minutes.

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

-

Data Analysis: The inhibitory effect of the compounds on NO production is calculated relative to the LPS-stimulated control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells treated with CSA or control are washed with PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-p65, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

The structure-activity relationship studies of this compound have revealed it to be a versatile and promising scaffold for the development of novel therapeutic agents. The addition of hydroxyl groups and other modifications have shown to enhance its biological activities. The elucidation of its mechanisms of action through the modulation of key signaling pathways provides a solid foundation for its further development.

Future research should focus on:

-

Lead Optimization: Synthesizing and screening a broader range of CSA derivatives to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to validate the therapeutic potential of lead compounds for various diseases.

-

Target Identification: Employing advanced techniques to identify the direct molecular targets of CSA and its most active derivatives.

-

Combination Therapies: Investigating the synergistic effects of CSA derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

This technical guide consolidates the current knowledge on the SAR of this compound, providing a valuable resource to guide and inspire future research and development in this exciting area of medicinal chemistry and pharmacology.

References

- 1. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review [mdpi.com]

- 2. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and Its Derivative as Multi-Therapeutic Agents: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activity of the antiestrogenic cajanin stilbene acid towards breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-Inflammatory Effects of this compound and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In Vivo Metabolism and Pharmacokinetics of Cajaninstilbene Acid: A Technical Guide

Cajaninstilbene acid (CSA), a stilbenoid compound isolated from the leaves of the pigeon pea (Cajanus cajan), has garnered significant interest within the scientific community for its diverse pharmacological activities.[1] These activities include anti-inflammatory, antioxidant, neuroprotective, and antitumor effects.[1][2] A thorough understanding of its in vivo metabolism and pharmacokinetic profile is crucial for the development of CSA as a potential therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical studies in rodent models.

Pharmacokinetic Profile

Pharmacokinetic studies, primarily conducted in rats, reveal that this compound undergoes rapid absorption and elimination following oral administration.[3][4] The oral bioavailability of CSA has been estimated to be approximately 44.36%.[1][5] However, its bioavailability can be influenced by formulation, with studies showing that a self-microemulsion (SME) delivery system containing a UDP-glucuronosyltransferase (UGT) inhibitor can enhance its absolute bioavailability to 57.3%.[6][7]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Oral Administration (20 mg/kg) | Intravenous Administration | Reference |

| Tmax (min) | 10.7 ± 0.31 | N/A | [3][4][8] |

| Cmax (μM) | Data not consistently reported in μM | 3.80 (for M1 metabolite) | [9] |

| t1/2 (min) | 51.40 ± 6.54 | 182.4 (3.04 h) | [3][4][8][9] |

| AUC (μMh) | Data not consistently reported in μMh | Data not consistently reported in μM*h | |

| Oral Bioavailability (%) | 44.36 | N/A | [1][5] |

| Vd (L/kg) | N/A | 5.34 | [9] |

| CL (L/h/kg) | N/A | 1.26 | [9] |

Note: Some values were converted from hours to minutes for consistency. N/A indicates that the data was not applicable or not provided in the cited sources.

Tissue Distribution

Following oral administration in rats, this compound is rapidly and widely distributed to various tissues.[3][4] High concentrations of CSA have been observed in the small intestine, liver, and kidneys, suggesting that the liver is a primary site of absorption and the kidneys are involved in its elimination.[1][4][8] The extensive distribution into tissues is a key factor in its pharmacological activity.[10]

In Vivo Metabolism

The metabolism of this compound is a critical determinant of its oral bioavailability and clearance.[3][11] It undergoes extensive phase I and phase II metabolism, primarily in the liver and gastrointestinal tract.[1][6] Metabolism, rather than absorption, is considered the major barrier limiting the oral bioavailability of CSA.[3][11][12]

Phase I Metabolism